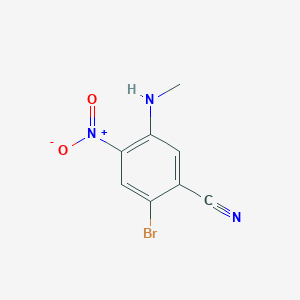
2-hydroxyethyl 4-nitrobenzoate
Übersicht
Beschreibung
2-hydroxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C₉H₉NO₅ and a molecular weight of 211.171 g/mol . It is a derivative of 4-nitrobenzoic acid, where the carboxyl group is esterified with 2-hydroxyethanol. This compound is known for its applications in various chemical reactions and research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxyethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-hydroxyethanol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: 2-hydroxyethyl 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-hydroxyethyl 4-nitrobenzoate is utilized in several scientific research areas:
Chemistry: As an intermediate in organic synthesis and in the study of esterification reactions.
Biology: In the development of biochemical assays and as a model compound for studying ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-hydroxyethyl 4-nitrobenzoate involves its interaction with specific molecular targets, depending on the reaction or application. For instance, in reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitrobenzoic acid: The parent compound, differing by the presence of a carboxyl group instead of the ester.
2-hydroxyethyl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-aminobenzoic acid: The reduced form of 4-nitrobenzoic acid, used in different applications.
Uniqueness
2-hydroxyethyl 4-nitrobenzoate is unique due to the presence of both the nitro group and the ester functionality, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
10516-12-8 |
|---|---|
Molekularformel |
C9H9NO5 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
2-hydroxyethyl 4-nitrobenzoate |
InChI |
InChI=1S/C9H9NO5/c11-5-6-15-9(12)7-1-3-8(4-2-7)10(13)14/h1-4,11H,5-6H2 |
InChI-Schlüssel |
JACGCXYEJRIZNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
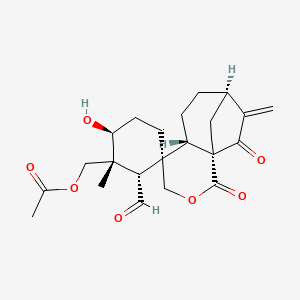
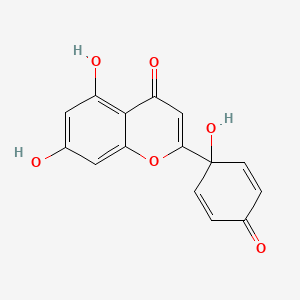

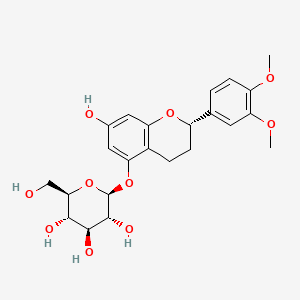
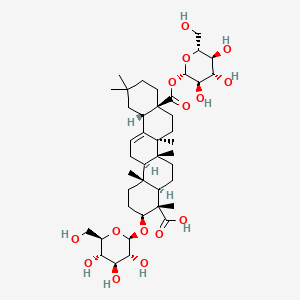
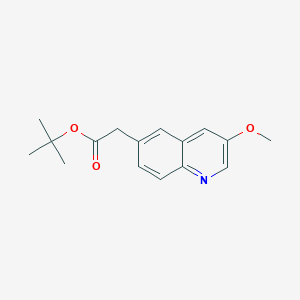


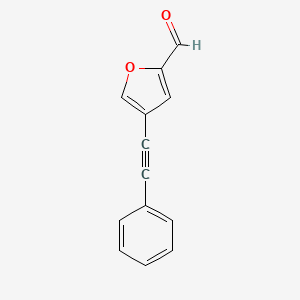


![3,4-Difluoro-2-[[4-(methoxycarbonyl)-phenyl]amino]benzoic acid](/img/structure/B8271864.png)

